4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 917759-20-7
VCID: VC16932623
InChI: InChI=1S/C13H12N4OS/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17)
SMILES:
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33 g/mol

4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine

CAS No.: 917759-20-7

Cat. No.: VC16932623

Molecular Formula: C13H12N4OS

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine - 917759-20-7

Specification

CAS No. 917759-20-7
Molecular Formula C13H12N4OS
Molecular Weight 272.33 g/mol
IUPAC Name 4-ethoxy-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine
Standard InChI InChI=1S/C13H12N4OS/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17)
Standard InChI Key AIYADNDDDGMGPZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrido[3,2-d]pyrimidine core, a bicyclic system that combines pyridine and pyrimidine rings. At position 4, an ethoxy group (-OCH₂CH₃) is attached, while position 6 is substituted with a thiophen-2-yl moiety. The amine group at position 2 completes the structure, contributing to its potential hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
SolubilityLikely lipophilic due to aromatic systems
Melting PointData unavailable; analogs range 180–220°C
Spectral SignaturesIR: ~3350 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=N)

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis typically involves multi-step protocols starting from pyrido[3,2-d]pyrimidine precursors. A common approach includes:

  • Core Formation: Cyclocondensation of aminothiophene derivatives with carbonyl reactants (e.g., formamide) to construct the pyrido-pyrimidine framework .

  • Functionalization:

    • Introduction of the ethoxy group via nucleophilic substitution or Ullmann-type coupling.

    • Thiophene incorporation through Suzuki-Miyaura cross-coupling or direct cyclization .

Detailed Synthetic Route (Hypothetical)

  • Step 1: Preparation of 6-bromo-pyrido[3,2-d]pyrimidin-2-amine as an intermediate.

  • Step 2: Pd-catalyzed coupling with thiophen-2-ylboronic acid to install the thiophene moiety.

  • Step 3: Alkylation with iodoethane under basic conditions to introduce the ethoxy group .

Key Challenges

  • Regioselectivity: Ensuring substitution at positions 4 and 6 without side reactions.

  • Yield Optimization: Reported yields for analogs range from 60–85%, depending on purification methods .

Physicochemical and Spectroscopic Characterization

Spectral Analysis

  • ¹H NMR: Expected signals include δ 1.4 ppm (triplet, -OCH₂CH₃), δ 4.1 ppm (quartet, -OCH₂), and aromatic protons between δ 7.0–8.5 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 272.33 (M⁺) with fragments corresponding to ethoxy and thiophene loss.

Computational Chemistry Insights

Density Functional Theory (DFT) studies on analogous structures suggest:

  • Planarity: The pyrido-pyrimidine core adopts a planar conformation, facilitating π-π stacking interactions.

  • Electrostatic Potential: Electron-rich regions localized at the pyrimidine N atoms and thiophene sulfur .

Compound ClassTargetActivity (IC₅₀/EC₅₀)
Pyrido[3,2-d]pyrimidineEGFR Kinase0.2–1.5 μM
Thieno[2,3-d]pyrimidineHIV-1 Reverse Transcriptase8.7 μM

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